
2-Cyclohexyl-1,3,2-dithiaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1,3,2-dithiaborolane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,3,2-dithiaborolane typically involves the reaction of cyclohexylboronic acid with sulfur-containing reagents. One common method includes the use of thiols or disulfides under controlled conditions to form the desired dithiaborolane structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiaborolane to its corresponding thiol or borane derivatives.
Substitution: The boron-sulfur bonds in this compound can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized boron compounds.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1,3,2-dithiaborolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing molecules, which are valuable in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: In materials science, this compound is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions that involve electron transfer or bond formation. This property is particularly useful in catalysis and the development of new materials.
Comparación Con Compuestos Similares
2-Cyclohexyl-1,3,2-dioxaborolane: Similar in structure but contains oxygen atoms instead of sulfur.
Cyclohexylboronic acid: Lacks the sulfur atoms and has different reactivity and applications.
Dicyclohexylborane: Contains two cyclohexyl groups bonded to boron, differing in steric and electronic properties.
Uniqueness: 2-Cyclohexyl-1,3,2-dithiaborolane is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and stability compared to its oxygen-containing counterparts. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Propiedades
Número CAS |
88686-87-7 |
|---|---|
Fórmula molecular |
C8H15BS2 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C8H15BS2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2 |
Clave InChI |
AOOGSQRMILJECG-UHFFFAOYSA-N |
SMILES canónico |
B1(SCCS1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


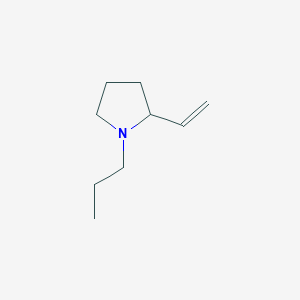
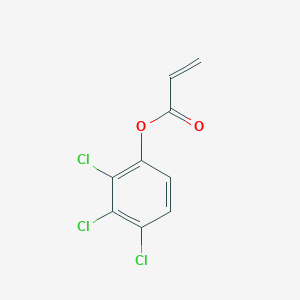
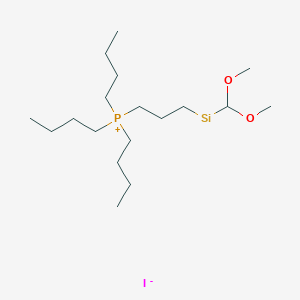
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
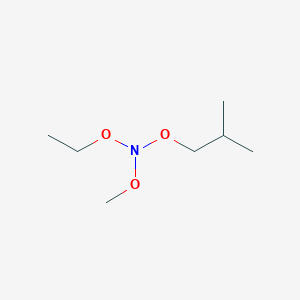
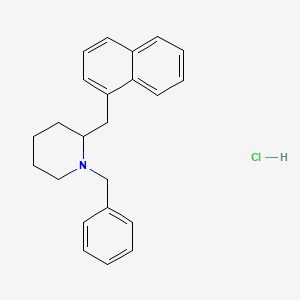
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
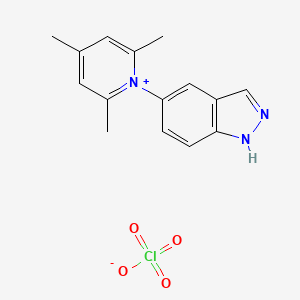
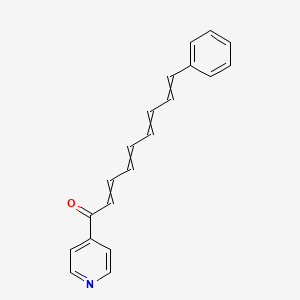
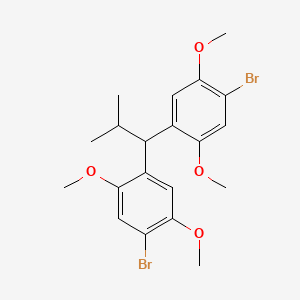
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
silane](/img/structure/B14376772.png)
